4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 for the treatment of partial seizures in adults. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mecanismo De Acción
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters such as glutamate and substance P. This compound also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which reduces the activity of excitatory neurotransmitters. This leads to a reduction in the frequency and severity of seizures in patients with epilepsy. This compound also reduces the release of glutamate and substance P, which are involved in the sensation of pain. This leads to a reduction in pain in patients with neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. It is also relatively inexpensive and readily available. However, gabapentin has limitations in that it has a short half-life and requires multiple dosing to maintain therapeutic levels.
Direcciones Futuras
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has shown promise in the treatment of various neurological and psychiatric disorders. Future research should focus on the development of more potent and selective gabapentin analogues. Additionally, the use of gabapentin in combination with other drugs should be investigated to determine if it can enhance their therapeutic effects. Finally, the potential long-term effects of gabapentin use should be studied to determine if it is safe for long-term use.
Métodos De Síntesis
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with methylamine to form 1,1-cyclohexanediacetic acid monoamide. This is then reacted with 2-phenylglycinol to form gabapentin.
Aplicaciones Científicas De Investigación
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. This compound has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing pain in patients with neuropathic pain.
Propiedades
IUPAC Name |
4-[[methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(13-5-3-2-4-6-13)15(20)16-12-9-7-11(8-10-12)14(18)19/h2-6,11-12H,7-10H2,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMOKIWGTQAOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.